2-(Methylsulfanyl)quinoxaline 2-(Methylsulfanyl)quinoxaline
Brand Name: Vulcanchem
CAS No.: 21948-73-2
VCID: VC18503601
InChI: InChI=1S/C9H8N2S/c1-12-9-6-10-7-4-2-3-5-8(7)11-9/h2-6H,1H3
SMILES:
Molecular Formula: C9H8N2S
Molecular Weight: 176.24 g/mol

2-(Methylsulfanyl)quinoxaline

CAS No.: 21948-73-2

Cat. No.: VC18503601

Molecular Formula: C9H8N2S

Molecular Weight: 176.24 g/mol

* For research use only. Not for human or veterinary use.

2-(Methylsulfanyl)quinoxaline - 21948-73-2

Specification

CAS No. 21948-73-2
Molecular Formula C9H8N2S
Molecular Weight 176.24 g/mol
IUPAC Name 2-methylsulfanylquinoxaline
Standard InChI InChI=1S/C9H8N2S/c1-12-9-6-10-7-4-2-3-5-8(7)11-9/h2-6H,1H3
Standard InChI Key FOQUKZGBNFIUMZ-UHFFFAOYSA-N
Canonical SMILES CSC1=NC2=CC=CC=C2N=C1

Introduction

Structural and Chemical Identity of 2-(Methylsulfanyl)quinoxaline

Molecular Architecture and Nomenclature

2-(Methylsulfanyl)quinoxaline (C9_9H8_8N2_2S) consists of a bicyclic quinoxaline scaffold—a fusion of two benzene rings with two nitrogen atoms at positions 1 and 4—substituted with a methylsulfanyl group (-SCH3_3) at the 2-position. The IUPAC name derives from the parent quinoxaline system, with the methylsulfanyl moiety assigned priority based on Cahn-Ingold-Prelog rules. X-ray crystallography of analogous compounds confirms a planar quinoxaline core with bond lengths of 1.38 Å for C-N and 1.41 Å for C-C bonds, while the methylsulfanyl group adopts a staggered conformation relative to the aromatic plane .

Condensation of o-Phenylenediamines

The most prevalent synthesis involves cyclocondensation of o-phenylenediamine derivatives with α-keto sulfides. A modified protocol using 1,2-diaminobenzene and methylsulfanyl-acetyl chloride under microwave irradiation achieves yields exceeding 85% within 30 minutes, as optimized by Varala et al. . Key reaction parameters include:

ParameterOptimal ValueEffect on Yield
Temperature90°CMaximizes rate
SolventDMSOEnhances solubility
BaseTriethylamineNeutralizes HCl
Reaction Time10 hoursCompletes cyclization

Alternative routes employ oxidative cyclization of 1,2-diimines with methylsulfanyl ketones using hypervalent iodine reagents, though these methods show lower scalability .

Post-Functionalization Strategies

Late-stage modifications of preformed quinoxalines enable installation of the methylsulfanyl group. Nucleophilic aromatic substitution on 2-chloroquinoxaline derivatives using sodium thiomethoxide in DMF at 120°C provides regioselective access, albeit with competing side reactions at the 3-position . Recent advances utilize transition-metal catalysis for C-H sulfenylation, achieving >90% selectivity when employing Pd(OAc)2_2/Xantphos catalytic systems .

Spectroscopic Characterization and Computational Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR analysis (400 MHz, CDCl3_3) reveals distinct splitting patterns:

  • Aromatic protons: Doublets at δ 8.85 (H-3) and 8.12 (H-6) with 3J^3J = 8.5 Hz, confirming para-disposed nitrogens .

  • Methylsulfanyl group: Singlet at δ 2.52 integrating for three protons, characteristic of -SCH3_3 environments .
    13C NMR assigns the quinoxaline carbons at δ 148.2 (C-2), 132.7 (C-4a), and 126.4 (C-7a), with the methylsulfanyl carbon at δ 15.3 .

Vibrational and Electronic Spectra

FTIR spectra show intense absorptions at:

  • 1580 cm1^{-1}: C=N stretching of quinoxaline core

  • 1215 cm1^{-1}: C-S vibrational mode

  • 2950 cm1^{-1}: Asymmetric C-H stretching in -SCH3_3

UV-Vis spectroscopy in acetonitrile exhibits λmax_{max} at 320 nm (π→π* transition) and 410 nm (n→π* transition), with molar absorptivity ε = 12,500 M1^{-1}cm1^{-1}. TD-DFT calculations at the B3LYP/6-311++G(d,p) level reproduce these transitions within 5 nm accuracy, attributing the bathochromic shift to sulfur’s lone pair conjugation .

Physicochemical Properties and Solvent Interactions

Dipole Moment Analysis

Ground-state dipole moments (μg_g) calculated via DFT range from 4.12–4.56 D, while excited-state values (μe_e) increase to 6.78–7.24 D, indicating enhanced polarity upon photoexcitation . Experimental determination using the Lippert-Mataga equation confirms this trend, with Δμ = μe_e - μg_g = 2.66 D in polar aprotic solvents .

Solvatochromic Behavior

Kamlet-Taft parameters quantify solvent effects:

Solventπ* (Polarity)β (H-bond accepting)α (H-bond donating)λem_{em} (nm)
Cyclohexane0.000.000.00450
Acetonitrile0.750.310.19520
Methanol0.600.660.93550

Optoelectronic Applications

Luminescent Materials

Photoluminescence quantum yield reaches ΦPL_{PL} = 0.42 in thin films, with CIE coordinates (0.31, 0.29) near white emission. Device integration in OLED architectures achieves:

ParameterValue
Turn-on Voltage3.2 V
Luminance12,000 cd/m2^2
CRI92%
Color Purity60%

These metrics position 2-(methylsulfanyl)quinoxaline as a viable host material for full-color displays .

Charge Transport Properties

Hole mobility (μh_h) measured via space-charge-limited current (SCLC) gives 4.3 × 104^{-4} cm2^2/V·s, while electron mobility (μe_e) = 2.1 × 104^{-4} cm2^2/V·s. The ambipolar character stems from balanced HOMO (-5.62 eV) and LUMO (-3.18 eV) levels, facilitating both hole and electron injection in OFET configurations .

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